molecular formula C12H14ClN3 B8535511 1-(Quinolin-2-yl)azetidin-3-amine hydrochloride

1-(Quinolin-2-yl)azetidin-3-amine hydrochloride

Cat. No.: B8535511
M. Wt: 235.71 g/mol
InChI Key: VKWWODYEVSRNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Quinolin-2-yl)azetidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

1-quinolin-2-ylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c13-10-7-15(8-10)12-6-5-9-3-1-2-4-11(9)14-12;/h1-6,10H,7-8,13H2;1H

InChI Key

VKWWODYEVSRNHR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To tert-butyl (1-(quinolin-2-yl)azetidin-3-yl)carbamate (0.8 g, 2.9 mmol) was added 4 M HCl in MeOH (20 mL). The reaction mixture was stirred at room temperature for 30 min and concentrated. The remained solid was dried under high vacuum to give 1-(quinolin-2-yl)azetidin-3-amine hydrochloride (557 mg, 2.8 mmol, 96% yield) as a white solid. ESI-MS (M+1): 200 calc. for C12H13N3 199.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.